Amyl salicylate

Description

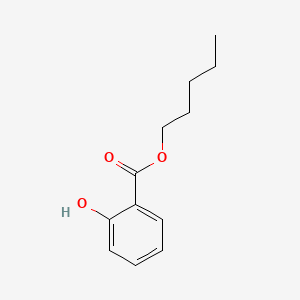

This compound is a benzoate ester.

Structure

3D Structure

Propriétés

IUPAC Name |

pentyl 2-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-3-6-9-15-12(14)10-7-4-5-8-11(10)13/h4-5,7-8,13H,2-3,6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANVDUNFZBMTBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029227 |

Source

|

| Record name | Pentyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid |

Source

|

| Record name | Benzoic acid, 2-hydroxy-, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

268.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | Amyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5 mg/L @ 20 °C (exp) |

Source

|

| Record name | Amyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2050-08-0 |

Source

|

| Record name | Amyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZO9C30208 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038604 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Amyl salicylate synthesis from salicylic acid and amyl alcohol

Introduction

Amyl salicylate, a key aroma chemical prized for its characteristic sweet, floral, and herbaceous scent, finds extensive application in the fragrance, cosmetic, and flavor industries.[1] This technical guide provides an in-depth overview of the synthesis of this compound through the Fischer-Speier esterification of salicylic acid and amyl alcohol. The document details the underlying reaction mechanism, experimental protocols, and analytical techniques for characterization, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

This compound, systematically named pentyl 2-hydroxybenzoate, is an organic ester.[2] It exists as various isomers, with n-amyl salicylate and isothis compound being the most common.[3][4] Commercial production often favors isothis compound.[3] The synthesis is typically achieved via the acid-catalyzed esterification of salicylic acid with the corresponding amyl alcohol isomer.[5][6]

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from salicylic acid and amyl alcohol proceeds via the Fischer-Speier esterification, a classic acid-catalyzed nucleophilic acyl substitution reaction.[7] The overall transformation is an equilibrium process, and measures are often taken to drive the reaction towards the product side, such as using an excess of one reactant or removing the water byproduct.[8]

The reaction mechanism can be visualized as a series of proton transfer and nucleophilic attack steps:

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Experimental Protocols

Various catalysts and reaction conditions have been reported for the synthesis of this compound. Strong mineral acids such as sulfuric acid are common homogeneous catalysts.[5][6][9] Heterogeneous catalysts, including ion-exchange resins and solid superacids, have also been investigated to facilitate easier separation.[10][11]

General Laboratory Synthesis of Isothis compound

This protocol is a representative example of a laboratory-scale synthesis using a homogeneous acid catalyst.

Materials:

-

Salicylic acid

-

Isoamyl alcohol

-

Concentrated sulfuric acid (catalyst)

-

5% Sodium carbonate solution

-

Anhydrous sodium sulfate

-

Toluene or cyclohexane (for azeotropic removal of water, optional)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus (for purification)

-

Dean-Stark trap (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylic acid and a molar excess of isoamyl alcohol (e.g., a 1:3 to 1:5 molar ratio of acid to alcohol).[9][10]

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid.[12]

-

Heating: Heat the mixture to reflux for a period of 3 to 6 hours.[9][12] The reaction temperature will be in the range of 90-140°C, depending on the specific alcohol and any solvent used.[4][12] If using a Dean-Stark trap with a water-immiscible solvent like toluene, water will be collected as it is formed, driving the equilibrium towards the product.[4]

-

Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with water and then with a 5% sodium carbonate solution to neutralize any remaining sulfuric acid and unreacted salicylic acid.[12] Continue the carbonate wash until the aqueous layer is neutral or slightly basic (pH 8-9).[12]

-

Final Wash: Wash the organic layer again with water to remove any residual sodium carbonate.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter to remove the drying agent. The crude isothis compound can be purified by vacuum distillation.[12]

The overall experimental workflow can be summarized as follows:

References

- 1. This compound | 2050-08-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. CAS 2050-08-0: this compound | CymitQuimica [cymitquimica.com]

- 3. herbologymanchester.wordpress.com [herbologymanchester.wordpress.com]

- 4. Sciencemadness Discussion Board - (iso-)this compound - the most intriguing ester - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. ScenTree - this compound (CAS N° 2050-08-0) [scentree.co]

- 6. foreverest.net [foreverest.net]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. CN102249926A - Preparation method of isothis compound - Google Patents [patents.google.com]

Physicochemical properties of pentyl 2-hydroxybenzoate

An In-depth Technical Guide on the Physicochemical Properties of Pentyl 2-Hydroxybenzoate

Introduction

Pentyl 2-hydroxybenzoate, commonly known as pentyl salicylate or amyl salicylate, is an organic ester formed from salicylic acid and pentanol.[1][2] It is a colorless to pale yellow, viscous liquid recognized for its characteristic sweet, floral, and herbaceous odor.[3][4][5] This compound is extensively utilized in the fragrance and cosmetic industries as a scent component and a fixative in perfumes, soaps, and other personal care products.[1][6] Additionally, it serves as a UV filter in sunscreen formulations and possesses certain antimicrobial properties.[3] This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and logical workflows related to its synthesis and analysis.

Chemical Identity

This section outlines the fundamental identifiers for pentyl 2-hydroxybenzoate.

| Identifier | Value |

| IUPAC Name | pentyl 2-hydroxybenzoate[6][7] |

| Synonyms | Pentyl salicylate, this compound, Benzoic acid, 2-hydroxy-, pentyl ester[7] |

| CAS Number | 2050-08-0[4][7] |

| Molecular Formula | C₁₂H₁₆O₃[6][7][8] |

| Molecular Weight | 208.25 g/mol [7] |

| EINECS Number | 218-080-2[7][9] |

Physicochemical Properties

The following tables summarize the key quantitative physicochemical data for pentyl 2-hydroxybenzoate.

Physical and Thermodynamic Properties

| Property | Value | Conditions |

| Physical State | Liquid[3][7] | Room Temperature |

| Appearance | Colorless to pale yellow oily liquid[3][5] | - |

| Odor | Sweet, floral, herbaceous[3][10] | - |

| Boiling Point | 265 - 270 °C[8][11] | @ 760 mmHg |

| Melting Point | -20 °C[3] to -12 °C[10][12] | - |

| Density | 1.050 - 1.065 g/cm³[5][8][11] | @ 20-25 °C |

| Flash Point | 99.8 °C to 126 °C[4][8][12] | Closed Cup |

| Vapor Pressure | 0.24 Pa[8][13] | @ 20 °C |

| Refractive Index | 1.503 - 1.512[4][8] | @ 20-25 °C |

Solubility and Partitioning

| Property | Value | Conditions |

| Water Solubility | 5.0 - 5.5 mg/L[4][7][8] | @ 20 °C (Sparingly soluble)[3] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, chloroform, acetone, benzene[3][13][14] | - |

| LogP (Octanol/Water Partition Coefficient) | 4.18 - 4.4[12][13][15] | - |

| pKa | 8.16 ± 0.30[8][13] | Predicted |

Experimental Methodologies

This section details the protocols for the synthesis and determination of key physicochemical properties of pentyl 2-hydroxybenzoate.

Synthesis: Fischer Esterification

Pentyl 2-hydroxybenzoate is commercially synthesized via Fischer esterification.[2][6][12]

-

Principle: This method involves the acid-catalyzed reaction between a carboxylic acid (salicylic acid) and an alcohol (amyl alcohol, i.e., pentanol).[6][13] The reaction is reversible.[16] To drive the equilibrium towards the formation of the ester, a strong acid catalyst like sulfuric acid is used, and one of the products (water) is typically removed as it forms.[17]

-

Procedure:

-

Salicylic acid is dissolved in an excess of amyl alcohol in a round-bottom flask.[13]

-

A catalytic amount of concentrated sulfuric acid is cautiously added to the mixture.[13][17]

-

The reaction mixture is heated under reflux. A Dean-Stark apparatus or a similar setup can be used to continuously remove the water produced during the reaction, thereby increasing the yield.[17]

-

After the reaction is complete (monitored by techniques like TLC or GC), the mixture is cooled.

-

The excess alcohol is removed by distillation.

-

The remaining mixture is neutralized, often with a sodium carbonate solution, to remove the acid catalyst and any unreacted salicylic acid.[13]

-

The crude ester is washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and purified by vacuum distillation to yield pure pentyl 2-hydroxybenzoate.

-

Determination of Physicochemical Properties

-

Density: The density of the liquid ester can be determined at a specific temperature (e.g., 15 °C or 20 °C) using a hydrometer or a pycnometer according to standard methods like ISO 3675:1998.[18]

-

Boiling Point: The boiling point is determined by distillation at atmospheric pressure (normal boiling point). The temperature at which the liquid-vapor equilibrium is established is recorded.[19]

-

Water Solubility: The shake-flask method is a common technique. A surplus of the ester is mixed with a known volume of water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the ester in the aqueous phase is then measured, often using techniques like UV-Vis spectroscopy or HPLC, to determine its solubility.

-

Purity Analysis (Gas Chromatography - GC): The purity of the synthesized ester and the composition of isomers can be determined using Gas Chromatography (GC).[20] A sample is vaporized and injected onto the head of a chromatographic column. The components are separated based on their boiling points and interactions with the column's stationary phase. A detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) quantifies the amount of each component.[20][21]

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and relationships for pentyl 2-hydroxybenzoate.

References

- 1. herbologymanchester.wordpress.com [herbologymanchester.wordpress.com]

- 2. foreverest.net [foreverest.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. directpcw.com [directpcw.com]

- 5. This compound, 2050-08-0 [thegoodscentscompany.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. This compound | C12H16O3 | CID 16299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. pentyl salicylate | 2050-08-0 [chemnet.com]

- 10. This compound | 2050-08-0 [chemicalbook.com]

- 11. pentyl 2-hydroxybenzoate [stenutz.eu]

- 12. ScenTree - this compound (CAS N° 2050-08-0) [scentree.co]

- 13. chembk.com [chembk.com]

- 14. isothis compound, 87-20-7 [thegoodscentscompany.com]

- 15. Pentyl salicylate | SIELC Technologies [sielc.com]

- 16. employees.oneonta.edu [employees.oneonta.edu]

- 17. people.chem.umass.edu [people.chem.umass.edu]

- 18. mdpi.com [mdpi.com]

- 19. Benzoic acid, 2-hydroxy-, pentyl ester (CAS 2050-08-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 20. researchgate.net [researchgate.net]

- 21. jasianresearch.com [jasianresearch.com]

The Elusive Orchid Note: A Technical Guide to Amyl Salicylate and its Isomers in Essential Oils

Foreword: Amyl salicylate, a cornerstone of the "orchid" and "clover" notes in classic perfumery, is a compound whose natural origins are remarkably limited. For researchers, scientists, and drug development professionals, understanding its scarce natural occurrence is as vital as acknowledging the presence of its more common isomers. This technical guide provides an in-depth analysis of the natural sources of this compound and related salicylate esters, details the methodologies for their quantification, and illustrates the biochemical pathways of their precursors.

Section 1: Natural Occurrence and Quantitative Data

While extensively used as a synthetic fragrance ingredient, n-amyl salicylate is exceptionally rare in nature. Investigations into the chemical composition of numerous essential oils have seldom identified its presence. The most cited, though often unquantified, source is the absolute of Osmanthus fragrans flowers, where it is reported in trace amounts.

In contrast, isomers such as isothis compound and other esters like benzyl salicylate are more frequently encountered. Notably, the essential oil of carnation (Dianthus caryophyllus) has been shown to contain both isoamyl and benzyl salicylate. This distinction is critical for researchers seeking natural sources of these related fragrance compounds.

The following table summarizes the available quantitative data for this compound and its related, more prevalent, natural esters.

| Plant Species | Plant Part | Compound | Concentration (% of Oil) | Reference |

| Osmanthus fragrans | Flower (Absolute) | This compound | Trace | [1] |

| Dianthus caryophyllus | Flower | Isothis compound | 2.6% | [2] |

| Dianthus caryophyllus | Flower (Absolute) | Benzyl Salicylate | 3.9% | [3] |

| Dianthus caryophyllus | Flower | Benzyl Salicylate | 6.85% | [4][5] |

Section 2: Experimental Protocols for Quantification

The analysis and quantification of salicylate esters in complex essential oil matrices are predominantly performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of individual volatile components.

General Protocol: GC-MS Analysis of Salicylate Esters in Essential Oils

This protocol outlines a standard methodology for the quantification of compounds like this compound, isothis compound, and benzyl salicylate.

1. Sample Preparation:

- Dilute 1 µL of the essential oil or absolute in 1 mL of a suitable solvent (e.g., methanol, hexane, or ethanol).

- Vortex the solution to ensure homogeneity.

- If necessary, filter the solution using a 0.45 µm syringe filter.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 6890 series or similar.

- Column: HP-5MS capillary column (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness) or equivalent non-polar column.

- Carrier Gas: Helium, at a constant pressure or flow rate (e.g., 13 psi or 1.0 mL/min).

- Injection: 1 µL of the diluted sample is injected.

- Injection Mode: Split mode, with a typical ratio of 25:1 or 50:1 to prevent column overloading.

- Injector Temperature: 250°C.

- Oven Temperature Program:

- Initial temperature: 60-70°C.

- Ramp: Increase temperature at a rate of 2-3°C per minute up to 240-270°C.

- Hold: Maintain the final temperature for a specified duration if late-eluting compounds are expected.

3. Mass Spectrometer Conditions:

- Mass Spectrometer: Agilent 5973 series or similar quadrupole detector.

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Mass Scan Range: 40-450 m/z.

4. Compound Identification and Quantification:

- Identification: Compounds are identified by comparing their mass spectra with reference spectra in established libraries such as NIST (National Institute of Standards and Technology) and Wiley. Confirmation is achieved by comparing the calculated Kovats Retention Index (RI) with published values.

- Quantification: The relative percentage of each compound is calculated based on the peak area relative to the total peak area of all identified compounds in the chromatogram. For absolute quantification, a calibration curve using an analytical standard of the target salicylate ester is required.

Below is a diagram illustrating the typical workflow for this analytical process.

References

Spectroscopic data of amyl salicylate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of Amyl Salicylate

Introduction

This compound, systematically known as pentyl 2-hydroxybenzoate, is an organic ester with the chemical formula C₁₂H₁₆O₃.[1] It is a colorless liquid widely utilized in perfumery and cosmetics for its persistent floral and herbal scent, often likened to orchids.[1] As a member of the salicylate family, its chemical structure, comprising a benzene ring, a hydroxyl group, and an ester functional group, gives rise to a distinct spectroscopic signature.

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed data, experimental protocols, and visual representations of analytical workflows and molecular fragmentation.

Chemical Structure and Properties:

-

IUPAC Name: pentyl 2-hydroxybenzoate

-

Synonyms: n-Amyl salicylate, Pentyl salicylate, Salicylic acid pentyl ester[1]

-

CAS Number: 2050-08-0

-

Molecular Formula: C₁₂H₁₆O₃

-

Molecular Weight: 208.25 g/mol [1]

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental data for n-amyl salicylate is not widely published, the following tables outline the predicted chemical shifts based on established principles and data from closely related structures like isothis compound. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[2]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.8 | Singlet | 1H | ArOH |

| 7.8 - 7.9 | Doublet | 1H | ArH (ortho to -COOR) |

| 7.4 - 7.5 | Triplet | 1H | ArH (para to -OH) |

| 6.9 - 7.0 | Multiplet | 2H | ArH (ortho/para to -OH) |

| ~4.3 | Triplet | 2H | -O-CH₂ -CH₂- |

| ~1.7 | Quintet | 2H | -O-CH₂-CH₂ -CH₂- |

| ~1.4 | Sextet | 2H | -CH₂-CH₂ -CH₃ |

| ~0.9 | Triplet | 3H | -CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C =O (Ester) |

| ~161.5 | C -OH (Aromatic) |

| ~135.8 | C -H (Aromatic) |

| ~130.0 | C -H (Aromatic) |

| ~119.2 | C -H (Aromatic) |

| ~117.5 | C -H (Aromatic) |

| ~112.5 | C -COOR (Aromatic) |

| ~65.5 | -O-CH₂ - |

| ~28.5 | -O-CH₂-CH₂ - |

| ~28.2 | -CH₂-CH₂ -CH₃ |

| ~22.4 | -CH₂ -CH₃ |

| ~14.0 | -CH₃ |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups within a molecule based on their characteristic absorption of infrared radiation.

Table 3: Characteristic IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200 - 3100 | Strong, Broad | O-H Stretch (Phenolic, Intramolecular H-bonded) |

| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |

| 2960 - 2870 | Strong | C-H Stretch (Aliphatic) |

| ~1680 | Strong | C=O Stretch (Ester, Conjugated) |

| 1615 - 1590 | Medium | C=C Stretch (Aromatic Ring) |

| 1490 - 1450 | Medium | C=C Stretch (Aromatic Ring) |

| 1300 - 1250 | Strong | C-O Stretch (Ester, Aryl) |

| 1160 - 1140 | Strong | C-O Stretch (Ester, Alkyl) |

| 760 - 750 | Strong | C-H Bend (Aromatic, ortho-disubstituted) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and characteristic fragmentation. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Table 4: Key EI-MS Fragmentation Data for this compound

| m/z (Mass/Charge) | Relative Intensity (%) | Proposed Fragment Ion |

| 208 | ~5 | [M]⁺ (Molecular Ion) |

| 138 | ~30 | [M - C₅H₁₀]⁺ (Salicylic acid ion via McLafferty rearrangement) |

| 121 | ~25 | [C₇H₅O₂]⁺ (Hydroxybenzoyl cation) |

| 120 | 100 | [C₇H₄O₂]⁺ (Loss of H from hydroxybenzoyl cation) |

| 92 | ~15 | [C₆H₄O]⁺ (Loss of CO from fragment at m/z 120) |

| 43 | ~20 | [C₃H₇]⁺ (Propyl cation from pentyl chain) |

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[3]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard multinuclear probe.[4]

-

Data Acquisition (¹H NMR): Acquire the spectrum at room temperature. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Multiple scans (8-16) are averaged to improve the signal-to-noise ratio.

-

Data Acquisition (¹³C NMR): Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.[5]

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) signal. The resulting spectrum is then phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal.

FTIR Spectroscopy Protocol

-

Sample Preparation (ATR Method): The Attenuated Total Reflectance (ATR) method is ideal for liquid samples. Place one to two drops of neat this compound directly onto the clean surface of the ATR crystal (e.g., diamond or ZnSe).[6][7]

-

Alternative (Transmission Method): Place a single drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr) to form a thin capillary film. Mount the plates in the spectrometer's sample holder.[8]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Collection: Perform a background scan of the empty ATR crystal or clean salt plates. This spectrum is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.[7]

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[9]

-

Data Processing: The final spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce a small amount of this compound (typically via a direct insertion probe or a gas chromatography (GC) inlet) into the ion source of the mass spectrometer. The sample is vaporized by heating under high vacuum.[10]

-

Ionization: In the ion source, the gaseous molecules are bombarded by a beam of electrons accelerated to a standard energy of 70 electron volts (eV). This causes the removal of an electron from the molecule, forming a high-energy molecular ion (M⁺).[11][12]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions and neutral radicals.

-

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Visualizations

Diagrams created using Graphviz illustrate key logical workflows and relationships relevant to the spectroscopic analysis of this compound.

General Spectroscopic Analysis Workflow

The following diagram outlines the typical workflow for the structural elucidation of a chemical compound like this compound using multiple spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis.

Proposed EI-MS Fragmentation Pathway of this compound

This diagram illustrates the primary fragmentation pathway of this compound under Electron Ionization conditions, leading to the major ions observed in the mass spectrum.

References

- 1. This compound | C12H16O3 | CID 16299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. epfl.ch [epfl.ch]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. researchgate.net [researchgate.net]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Amyl salicylate CAS number and molecular formula

An In-depth Technical Guide to Amyl Salicylate for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic ester widely utilized in the fragrance, cosmetic, and flavor industries. It exists in two primary isomeric forms: normal-amyl (n-amyl) salicylate and isothis compound, the latter often being the more commercially prevalent form. Both isomers share the same molecular formula but differ in the branching of the amyl group, leading to subtle variations in their physical and olfactory properties. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and biological relevance of this compound, with a focus on its role as a contact allergen.

Chemical and Physical Properties

The quantitative data for n-amyl salicylate and isothis compound are summarized in the table below, facilitating a clear comparison of their key physicochemical properties.

| Property | n-Amyl Salicylate | Isothis compound |

| CAS Number | 2050-08-0[1] | 87-20-7[2] |

| Molecular Formula | C₁₂H₁₆O₃[1][3] | C₁₂H₁₆O₃[2] |

| Molecular Weight | 208.25 g/mol [1] | 208.25 g/mol [2][4] |

| Appearance | Colorless to pale yellow liquid[5] | Colorless liquid[2] |

| Odor | Herbaceous, green, with a mild floral scent[6] | Sweet, floral, reminiscent of jasmine or orchid[2][7] |

| Boiling Point | 282 °C[3] | 277-278 °C[2][4] |

| Melting Point | -12 °C[3] | Not available |

| Density | 1.054 g/cm³[3] | 1.05 g/mL at 25 °C[2][4] |

| Flash Point | 126 °C[3] | >93.3 °C |

| Solubility | Insoluble in water; soluble in organic solvents[1] | Insoluble in water; soluble in alcohol and oils[2][7] |

| logP (Octanol/Water) | >4.4[3] | 4.6[8][9] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing amyl salicylates is the Fischer esterification of salicylic acid with the corresponding amyl alcohol (n-pentanol or isoamyl alcohol) under acidic catalysis.

Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid (1 molar equivalent) and the respective amyl alcohol (n-pentanol or isoamyl alcohol, typically in excess, e.g., 1.5-3 molar equivalents). A solvent that forms an azeotrope with water, such as cyclohexane or toluene, is added to facilitate the removal of the water byproduct.[10]

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.[11]

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC) or by the amount of water collected.

-

Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature.[10] Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted salicylic acid. Subsequently, wash with brine to remove any remaining aqueous contaminants.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation to obtain the final product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices such as cosmetic formulations or biological samples.

Methodology:

-

Sample Preparation: For cosmetic products, a simple dilution with a suitable organic solvent (e.g., ethanol or hexane) may be sufficient. For biological fluids, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed to isolate the analyte.

-

GC Separation:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injector: Operate in split or splitless mode depending on the sample concentration.

-

Oven Program: A temperature gradient is programmed to ensure the separation of this compound from other components in the sample. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 250°C), and hold for a few minutes.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

MS Detection:

-

Ionization: Electron ionization (EI) is the standard method.

-

Analyzer: A quadrupole or ion trap mass analyzer is used.

-

Detection Mode: For identification, a full scan mode is used to obtain the mass spectrum of the eluting compound, which can be compared to a library database (e.g., NIST). For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and selectivity.[12][13]

-

Biological Significance: Allergic Contact Dermatitis

This compound is recognized as a potential skin sensitizer and can cause allergic contact dermatitis (ACD) in susceptible individuals.[14][15] ACD is a Type IV delayed-type hypersensitivity reaction mediated by T-cells.[16]

Signaling Pathway in Allergic Contact Dermatitis

The development of ACD occurs in two distinct phases: the sensitization phase and the elicitation phase. The following diagram illustrates the key cellular events and signaling involved in this pathway, which can be initiated by allergens such as this compound.

Caption: Allergic contact dermatitis pathway initiated by a hapten like this compound.

Pathway Description:

-

Sensitization Phase: Upon initial skin contact, this compound, acting as a hapten, penetrates the skin and binds to endogenous proteins to form a hapten-protein complex. This complex is recognized and taken up by Langerhans cells, which are antigen-presenting cells (APCs) in the epidermis.[16] These cells then migrate to the regional lymph nodes, where they present the processed antigen to naive T-cells. This leads to the clonal expansion and differentiation of antigen-specific memory T-cells.

-

Elicitation Phase: Upon subsequent exposure to this compound, the hapten-protein complexes are again formed and presented by APCs. This time, the circulating memory T-cells recognize the antigen, leading to their activation.[16] Activated T-cells release a cascade of pro-inflammatory cytokines and chemokines. These signaling molecules recruit other immune cells, such as macrophages and more T-cells, to the site of exposure, resulting in the characteristic inflammatory symptoms of dermatitis, including redness, swelling, and blistering.

Conclusion

This compound is a significant compound in various industries, particularly for its fragrance properties. For researchers and professionals in drug development, understanding its physicochemical characteristics, synthesis, and analytical detection is crucial, especially when considering its use in topical formulations. Furthermore, its potential to act as a skin sensitizer necessitates a thorough understanding of the immunological mechanisms underlying allergic contact dermatitis to ensure product safety and to develop formulations that are non-sensitizing.

References

- 1. This compound | 2050-08-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ScenTree - this compound (CAS N° 2050-08-0) [scentree.co]

- 4. ISOthis compound | 34377-38-3 [chemicalbook.com]

- 5. This compound, 2050-08-0 [thegoodscentscompany.com]

- 6. directpcw.com [directpcw.com]

- 7. CAS 87-20-7: Isothis compound | CymitQuimica [cymitquimica.com]

- 8. scent.vn [scent.vn]

- 9. Isothis compound | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Sciencemadness Discussion Board - (iso-)this compound - the most intriguing ester - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. foreverest.net [foreverest.net]

- 12. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GC-MS/MS quantification of benzyl salicylate on skin and hair: A novel chemical simulant for human decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. paulaschoice-eu.com [paulaschoice-eu.com]

- 15. ewg.org [ewg.org]

- 16. Allergic Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Amyl Salicylate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activities of amyl salicylate and, more broadly, other salicylic acid derivatives. Salicylates, a class of compounds derived from salicylic acid, have been utilized for centuries for their medicinal properties, most notably their anti-pyretic, analgesic, and anti-inflammatory effects.[1][2] Modern research has expanded the known biological spectrum of these molecules to include anticancer and antimicrobial activities, making their derivatives promising scaffolds for novel drug discovery.[1][[“]] This guide synthesizes key findings, presents quantitative data for comparative analysis, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows.

Anti-inflammatory Activity

The anti-inflammatory properties of salicylates are their most well-characterized biological effect. The mechanism is multifaceted, primarily involving the inhibition of cyclooxygenase (COX) enzymes and the modulation of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).[2][4]

Mechanism of Action: COX and NF-κB Inhibition

Salicylates exert their anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[2][5] There are two primary isoforms: COX-1, which is constitutively expressed and involved in tissue homeostasis, and COX-2, which is induced during inflammation.[6] Many newer salicylate derivatives have been designed to selectively inhibit COX-2, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs like aspirin.[7]

Furthermore, salicylates can suppress the expression of pro-inflammatory genes by inhibiting the DNA binding activity of transcription factors, most notably NF-κB.[4] The NF-κB pathway is a critical regulator of the immune response.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes for cytokines, chemokines, and adhesion molecules.[8][9] Salicylates have been shown to interfere with this activation cascade.[4]

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Salicylate Derivatives.

Caption: Inhibition of the NF-κB Signaling Pathway by Salicylates.

Quantitative Data: In Vitro COX Inhibition

Recent studies have focused on synthesizing novel salicylate derivatives with improved potency and selectivity for COX-2. The inhibitory potential is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| MEST1 | COX-1 | 0.21 | Aspirin | >100 | [10] |

| MEST1 | COX-2 | 0.048 | Aspirin | 2.60 | [10][11] |

| Celecoxib | COX-2 | 0.45 | - | - | [12] |

MEST1 is a novel ester analog of salicylic acid.

Quantitative Data: In Vivo Anti-inflammatory Models

The anti-inflammatory efficacy of salicylate derivatives is also evaluated in animal models, such as carrageenan-induced paw edema in mice. The activity is often expressed as the percentage of edema inhibition compared to a control group.

| Compound | Dose | % Inhibition of Granuloma | Reference Compound | % Inhibition | Source |

| Compound 25 (Diflunisal Amide Derivative) | - | 64% | Rofecoxib | 50% | [13] |

| Compound 25 (Diflunisal Amide Derivative) | - | 64% | Indomethacin | 67% | [13] |

| Compound | Dose | % Inhibition of Paw Edema | Reference Compound | % Inhibition | Source |

| M15 (Methyl Salicylate-Piperazine Derivative) | 100 mg/kg | >60% (approx.) | Aspirin | ~45% | [14][15] |

| M16 (Methyl Salicylate-Piperazine Derivative) | 100 mg/kg | >60% (approx.) | Indomethacin | >60% (approx.) | [14][15] |

Anticancer Activity

Salicylic acid and its derivatives have emerged as potential chemopreventive and therapeutic agents against various cancers.[[“]][[“]] Their anticancer effects are attributed to several mechanisms, including the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Salicylates can trigger apoptosis in cancer cells by inducing endoplasmic reticulum (ER) stress and increasing the production of reactive oxygen species (ROS).[[“]][[“]] Additionally, they have been shown to cause cell cycle arrest by downregulating key regulatory proteins such as cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4, which are crucial for cell cycle progression.[[“]][17] By inhibiting these kinases, salicylate derivatives can halt the proliferation of cancer cells.

Caption: Cell Cycle Arrest Induced by Salicylate Derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of salicylate derivatives is assessed by their ability to reduce the viability of cancer cell lines. This is often measured using cytotoxicity assays, such as the MTT assay.

| Compound | Cell Line | Concentration | Effect | Source |

| Bis salicyloyloxy derivative 3 | Prostate and Breast Cancer Cells | Not specified | Strong cytotoxicity | [18] |

| 2-hydroxy-5-nonanoylbenzamide (1b) | MCF-7 (ER+ Breast Cancer) | 50 nM | Reduced cell viability to 74.01% | [19] |

Antimicrobial Activity

Salicylates possess a broad spectrum of activity against various microorganisms, including bacteria and fungi.[20] Their effects are diverse; they can alter bacterial physiology, leading to either increased antibiotic resistance or, more favorably, a reduction in virulence and biofilm formation.[1][21][22]

Mechanism of Action

The antimicrobial mechanisms of salicylates are not fully elucidated but are known to be complex. They can affect bacterial virulence by decreasing the ability of pathogens to form biofilms.[1] Some salicylate-based compounds have been specifically designed to inhibit essential bacterial enzymes, such as methionine aminopeptidase (MetAP), which is a promising target for novel antibacterial agents.[23]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity of N-alkylsalicylates has been evaluated against several microorganisms. The data below represents the minimum concentration required to inhibit growth.

| Organism | Alkyl Substituent Position | Optimal Alkyl Chain Length (Carbons) | Activity | Source |

| Staphylococcus aureus | 5 | 12 | High | [20] |

| Pseudomonas aeruginosa | 5 | 12 | Moderate | [20] |

| Candida albicans | 5 | 14 | Moderate | [20] |

| Mycobacterium phlei | 5 | 14 | Moderate | [20] |

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of salicylate derivatives.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol describes a method for screening COX inhibitors based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by COX.[6][12][24]

4.1.1 Reagents and Materials

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Human recombinant COX-1 or COX-2 enzyme

-

COX Probe (fluorometric)

-

Arachidonic Acid (Substrate)

-

Heme (Cofactor)

-

Test Compounds (Salicylate derivatives) dissolved in DMSO

-

Known COX inhibitor (e.g., Celecoxib for COX-2) for positive control

-

96-well white opaque microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

4.1.2 Experimental Procedure

-

Reagent Preparation : Prepare all reagents according to manufacturer instructions. Thaw the COX enzyme on ice immediately before use. Dilute test compounds to 10x the desired final concentration in Assay Buffer.

-

Plate Setup :

-

Enzyme Control (EC) : Add 10 µL of Assay Buffer.

-

Inhibitor Control (IC) : Add 10 µL of the known inhibitor.

-

Test Sample (S) : Add 10 µL of the diluted salicylate derivative.

-

-

Reaction Mix Preparation : Prepare a master mix containing Assay Buffer, COX Probe, and Heme.

-

Enzyme Addition : Add 10 µL of the appropriate COX enzyme (COX-1 or COX-2) to all wells.

-

Pre-incubation : Add 70 µL of the Reaction Mix to each well. Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation : Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.

-

Measurement : Immediately measure the fluorescence in kinetic mode at Ex/Em = 535/587 nm. Record data every minute for 5-10 minutes.

4.1.3 Data Analysis

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

-

Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.

Caption: General Workflow for an In Vitro Fluorometric COX Inhibition Assay.

Protocol: In Vitro Cytotoxicity (MTT) Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[25][26][27]

4.2.1 Reagents and Materials

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT reagent (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Test Compounds (Salicylate derivatives) dissolved in DMSO

-

96-well clear flat-bottom tissue culture plate

-

Microplate reader (absorbance at 570 nm)

4.2.2 Experimental Procedure

-

Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the salicylate derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation : Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

-

MTT Addition : After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well (final concentration 0.5 mg/mL).

-

Formazan Formation : Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]

-

Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Measurement : Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

4.2.3 Data Analysis

-

Subtract the average absorbance of blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each treatment using the formula: % Cell Viability = (Absorbance_Treated / Absorbance_Control) * 100

-

Plot the percent cell viability versus the logarithm of the compound concentration to determine the IC50 value.

Caption: General Workflow for an In Vitro MTT Cytotoxicity Assay.

Conclusion

This compound and its related salicylate derivatives represent a versatile class of molecules with a rich history and a promising future in drug development. Their well-established anti-inflammatory properties, coupled with emerging evidence of their anticancer and antimicrobial activities, provide a strong foundation for further investigation. By leveraging modern synthetic strategies to enhance potency and selectivity, and employing robust screening protocols as detailed in this guide, researchers can continue to unlock the therapeutic potential of these compounds to address a wide range of diseases.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. webofjournals.com [webofjournals.com]

- 3. consensus.app [consensus.app]

- 4. benthamdirect.com [benthamdirect.com]

- 5. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]

- 6. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 7. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. consensus.app [consensus.app]

- 17. Salicylic acid metabolites and derivatives inhibit CDK activity: Novel insights into aspirin's chemopreventive effects against colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antimicrobial activity of sodium n-alkylsalicylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The effects of salicylate on bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. abcam.com [abcam.com]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. merckmillipore.com [merckmillipore.com]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Amyl Salicylate: A Technical Guide to its Solubility in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of amyl salicylate, a common fragrance and flavor ingredient, in various organic solvents and water. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and formulation, offering key data and methodologies for its use in relevant applications.

Core Executive Summary

This compound, an ester of salicylic acid and amyl alcohol, is a colorless to pale yellow liquid with a characteristic floral scent. Its solubility is a critical parameter in its application in cosmetics, perfumery, and potentially in pharmaceutical formulations as a fragrance or for other specialized purposes. This guide summarizes its solubility profile, presenting quantitative data where available and outlining detailed experimental protocols for its determination.

Data Presentation: Solubility of this compound

The solubility of this compound is characterized by its high affinity for organic solvents and very low solubility in water. The following tables provide a structured summary of available solubility data.

Quantitative Solubility Data

The most precise quantitative solubility data for this compound is available for its solubility in water.

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (mg/L) | Molarity (mol/L) |

| Water | 20 | 5.0 - 5.5[1][2][3][4] | ~ 2.4 x 10⁻⁵ - 2.6 x 10⁻⁵ |

Qualitative and Semi-Quantitative Solubility in Organic Solvents

Table 2: Qualitative and Semi-Quantitative Solubility of this compound in Organic Solvents

| Solvent | Solubility Description |

| Ethanol (90%) | Soluble in approximately 3 volumes[5] |

| Ethanol | Readily soluble[6][7] |

| Diethyl Ether | Readily soluble[6][7] |

| Acetone | Readily soluble[6] |

| Chloroform | Slightly soluble[6] |

| Ethyl Acetate | Slightly soluble[6] |

| Benzene | Readily soluble[6] |

| Carbon Tetrachloride | Readily soluble[6] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The following protocols outline the methodologies for accurately measuring the solubility of this compound.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a solvent at a specific temperature.

Materials:

-

This compound (analytical standard)

-

Solvent of interest (e.g., water, ethanol)

-

Glass flasks with airtight stoppers

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE for organic solvents, PVDF for aqueous solutions)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the flasks and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). The flasks should be agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To separate the saturated solution from the excess solid, withdraw a sample of the supernatant using a syringe and filter it through a membrane filter to remove any undissolved particles. Alternatively, the sample can be centrifuged at a high speed, and the supernatant carefully collected.

-

Quantification: Accurately dilute the filtered saturated solution with the appropriate solvent. The concentration of this compound in the diluted solution is then determined using a suitable analytical method.

Analytical Techniques for Quantification

The concentration of this compound in the saturated solution can be determined by several analytical methods:

-

Gas Chromatography (GC): A robust method for the quantitative analysis of volatile and semi-volatile organic compounds like esters. A calibration curve is prepared using standard solutions of this compound of known concentrations. The saturated solution is then injected into the GC, and its concentration is determined by comparing its peak area to the calibration curve.

-

UV-Vis Spectroscopy: Salicylates exhibit strong UV absorbance. A UV-Vis spectrophotometer can be used to determine the concentration of this compound. A calibration curve is generated by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax). The concentration of the unknown sample is then calculated using the Beer-Lambert law.

-

Titration: For determining the concentration of an ester, a saponification reaction followed by back-titration can be employed. A known excess of a strong base (e.g., ethanolic potassium hydroxide) is added to the sample, and the mixture is heated to hydrolyze the ester. The unreacted base is then titrated with a standardized acid. A blank titration without the this compound is also performed to determine the initial amount of base. The difference in the amount of acid used in the sample and blank titrations corresponds to the amount of base that reacted with the this compound.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

References

- 1. directpcw.com [directpcw.com]

- 2. This compound | C12H16O3 | CID 16299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Cas 2050-08-0,this compound | lookchem [lookchem.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. This compound CAS#: 2050-08-0 [m.chemicalbook.com]

- 7. CAS 2050-08-0: this compound | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the Isomers of Amyl Salicylate: Chemical Structures and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl salicylate, an ester of salicylic acid and amyl alcohol, is a significant compound in the fragrance, cosmetic, and pharmaceutical industries. Its isomers, primarily n-amyl salicylate and isothis compound, are particularly valued for their distinct floral and herbaceous scents.[1][2] Beyond their aromatic properties, the salicylate moiety suggests potential therapeutic applications, drawing parallels to the well-known anti-inflammatory effects of other salicylates.[2][3] This technical guide provides a comprehensive overview of the key isomers of this compound, detailing their chemical structures, physicochemical properties, synthesis protocols, and analytical methods. It also explores the current understanding of their biological activities, offering insights for researchers in drug discovery and development.

Isomers of this compound

The term "this compound" most commonly refers to two primary isomers: n-amyl salicylate and isothis compound (also known as isopentyl salicylate).[1] Both share the same molecular formula, C12H16O3, but differ in the branching of the amyl group attached to the salicylate core.[1] This structural difference influences their physical properties and olfactory characteristics.

Chemical Structures

The fundamental structure of this compound consists of a benzoate ester with a hydroxyl group at the ortho position. The isomeric variation arises from the structure of the five-carbon alkyl (amyl) chain.

-

n-Amyl Salicylate: Features a straight-chain pentyl group. Its IUPAC name is pentyl 2-hydroxybenzoate.[3][4]

-

Isothis compound: Contains a branched isopentyl group (3-methylbutyl). Its IUPAC name is 3-methylbutyl 2-hydroxybenzoate.[1]

Below are the chemical structures of these isomers, rendered using the DOT language for graph visualization.

Physicochemical Properties

The structural differences between n-amyl and isothis compound lead to variations in their physical and chemical properties. A summary of these properties is presented in the table below.

| Property | n-Amyl Salicylate | Isothis compound |

| IUPAC Name | pentyl 2-hydroxybenzoate | 3-methylbutyl 2-hydroxybenzoate |

| Synonyms | Pentyl salicylate, n-Pentyl-2-hydroxybenzoate | Isopentyl salicylate, 3-Methylbutyl salicylate |

| CAS Number | 2050-08-0 | 87-20-7 |

| Molecular Formula | C12H16O3 | C12H16O3 |

| Molecular Weight | 208.25 g/mol [5] | 208.25 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[6] | Colorless to pale yellow liquid[7] |

| Boiling Point | 268-282 °C[6][8] | 276-278 °C[9][10] |

| Density | ~1.05 g/mL at 20-25 °C[6][11] | ~1.05 g/mL at 25 °C[9][10] |

| Refractive Index (n20/D) | 1.5060-1.5100[11] | 1.505-1.509[9] |

| Water Solubility | 5 mg/L at 20 °C[4] | Insoluble[2] |

| Flash Point | >93.3 °C[12] | ~124 °C[13] |

Experimental Protocols

Synthesis of this compound Isomers

The most common method for synthesizing this compound isomers is through the Fischer esterification of salicylic acid with the corresponding amyl alcohol (n-pentanol or isopentyl alcohol).[3][8] This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[3][8]

General Esterification Protocol:

-

Reactant Charging: Salicylic acid and an excess of the respective amyl alcohol (e.g., a molar ratio of 1:3 to 1:5 of acid to alcohol) are charged into a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (for azeotropic removal of water).[14][15]

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is slowly added to the reaction mixture with stirring.[14]

-

Reaction: The mixture is heated to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap.[14]

-

Work-up: After the reaction is complete, the mixture is cooled. The excess alcohol can be removed by distillation. The remaining mixture is washed with a sodium bicarbonate or sodium carbonate solution to neutralize the acidic catalyst and any unreacted salicylic acid.[14][16] This is followed by washing with water until the aqueous layer is neutral.[15]

-

Purification: The crude ester is dried over an anhydrous drying agent (e.g., magnesium sulfate) and then purified by vacuum distillation to yield the final product.[14]

Alternative catalysts, such as solid superacids, have been explored to offer advantages like easier separation and reduced equipment corrosion.[15] Microwave-assisted synthesis has also been investigated to shorten reaction times.[17]

The following diagram illustrates the general workflow for the synthesis of this compound isomers.

Analytical Methods

The analysis of this compound isomers is crucial for quality control, purity assessment, and isomeric differentiation. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the isomers of this compound.[5][18] The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides fragmentation patterns that confirm their identity.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and quantification of this compound isomers, particularly when analyzing complex mixtures.

Spectroscopic Methods:

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the hydroxyl (O-H) and carbonyl (C=O) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the precise chemical structure of the isomers and confirming their identity.

The general workflow for the analysis of this compound isomers is depicted below.

Biological Activity and Potential Therapeutic Applications

While the primary commercial use of this compound isomers is in the fragrance industry, their structural relationship to salicylic acid, the active metabolite of aspirin, suggests potential pharmacological activities.[2] Salicylates are well-known for their anti-inflammatory, analgesic, and antipyretic properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[19]

Direct research on the biological activities of this compound isomers is limited. However, some studies have suggested that they may possess anti-inflammatory, pain-reducing, and fever-reducing properties.[2][3] These claims are likely based on the expected hydrolysis of the ester in vivo to release salicylic acid. The metabolism of salicylate esters generally involves their decomposition to salicylic acid in the body.[12][20]

Research on other salicylate esters, such as methyl salicylate, has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory mediators and signaling pathways like NF-κB.[21][22][23] For instance, methyl salicylate derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β and to suppress the expression of COX-2.[21][22] It is plausible that this compound isomers could exert similar effects, although further investigation is required to confirm this.

The potential signaling pathway for the anti-inflammatory action of salicylates is illustrated below.

Conclusion

The isomers of this compound, n-amyl salicylate and isothis compound, are important industrial chemicals with well-defined structures and properties. Their synthesis via esterification is a well-established process, and a suite of analytical techniques is available for their characterization. While their primary application lies in the fragrance industry, their structural similarity to other pharmacologically active salicylates points towards a potential for therapeutic use, particularly as anti-inflammatory agents. Further research into the specific biological activities and mechanisms of action of this compound isomers is warranted to fully explore their potential in drug development. This guide provides a solid foundation of the current knowledge on these compounds for researchers and scientists in the field.

References

- 1. Isothis compound | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. herbologymanchester.wordpress.com [herbologymanchester.wordpress.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. directpcw.com [directpcw.com]

- 5. This compound | C12H16O3 | CID 16299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 2050-08-0 [thegoodscentscompany.com]

- 7. CAS 87-20-7: Isothis compound | CymitQuimica [cymitquimica.com]

- 8. ScenTree - this compound (CAS N° 2050-08-0) [scentree.co]

- 9. chemimpex.com [chemimpex.com]

- 10. ISOthis compound | 34377-38-3 [chemicalbook.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. This compound | 2050-08-0 [chemicalbook.com]

- 13. scent.vn [scent.vn]

- 14. CN102249926A - Preparation method of isothis compound - Google Patents [patents.google.com]

- 15. CN101429127B - Method for superacid catalysis synthesis of isothis compound with mesoporous molecular sieve solid - Google Patents [patents.google.com]

- 16. Sciencemadness Discussion Board - (iso-)this compound - the most intriguing ester - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Methyl Salicylate: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]

- 20. Cas 2050-08-0,this compound | lookchem [lookchem.com]

- 21. Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Amyl Salicylate

For Researchers, Scientists, and Drug Development Professionals